molecular formula C17H17NO2 B13754895 N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide CAS No. 56965-16-3

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Cat. No.: B13754895
CAS No.: 56965-16-3
M. Wt: 267.32 g/mol
InChI Key: PZQPMVQLTCLXNM-UHFFFAOYSA-N
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Description

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is an organic compound with a complex structure that includes both a benzamide and a phenyl group

Preparation Methods

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide typically involves the reaction of benzoyl chloride with 2-phenyl-2-propanol in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved .

Comparison with Similar Compounds

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be compared with similar compounds such as 2-hydroxy-2-methylpropiophenone and 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone. These compounds share structural similarities but differ in their functional groups and chemical properties.

Properties

CAS No.

56965-16-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C17H17NO2/c1-17(2,15(19)13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,20)

InChI Key

PZQPMVQLTCLXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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